Phenylglycine chloride

描述

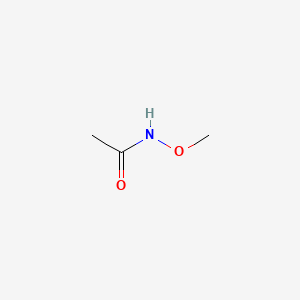

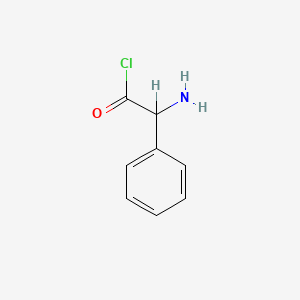

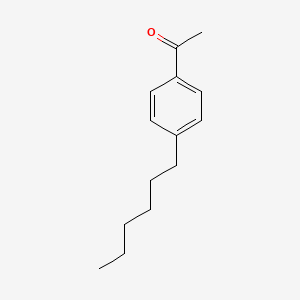

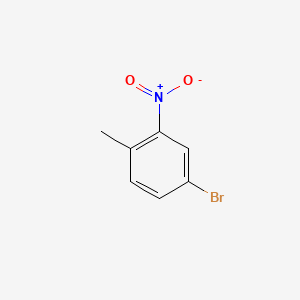

Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .

Synthesis Analysis

Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .Molecular Structure Analysis

The molecular structure of Phenylglycine chloride consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .Chemical Reactions Analysis

Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .Physical And Chemical Properties Analysis

Phenylglycine chloride has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用

-

Pharmaceutical Development

- Phenylglycine chloride is used in biocatalysis for the synthesis of active pharmaceutical ingredients (APIs) . Biocatalysis holds immense potential for pharmaceutical development as it enables synthetic routes to various chiral building blocks with unparalleled selectivity .

- The methods of application involve a transition from traditional highly diluted aqueous systems to intensified non-aqueous media . This is part of the Green Chemistry initiative, which aims to reduce the environmental impact of reactions .

- The outcomes of this application are significant, as it allows for the synthesis of APIs with high selectivity .

-

Synthesis of Chiral Phenylglycinol

- Phenylglycine chloride is used in the one-pot synthesis of ®- and (S)-phenylglycinol from bio-based l-phenylalanine . This is achieved through an artificial biocatalytic cascade .

- The method involves a six-step artificial cascade biocatalysis system for the conversion of bio-based l-phenylalanine into chiral phenylglycinol . This system uses a microbial consortium including two engineered recombinant Escherichia coli cell modules .

- The results of this application are promising, with l-phenylalanine being easily converted into ®-phenylglycinol and (S)-phenylglycinol with up to 99% conversion and >99% ee .

-

High-Performance Liquid Chromatography (HPLC)

- Phenylglycine chloride is used in the preparation of surface-bonded phenylglycine zwitterionic stationary phase for HPLC .

- The method involves modifying 4-Hydroxy-d-phenylglycine with methacrylic anhydride and then immobilizing it on silica through thiol-initiated surface polymerization .

- The outcomes of this application include the successful preparation of a stationary phase for HPLC .

-

HCV NS3 Protease Inhibitors

- Phenylglycine has proved to be a useful P2 residue in HCV NS3 protease inhibitors . Hepatitis C virus (HCV) NS3 protease is a key target for developing direct-acting antiviral drugs.

- The method of application involves the use of phenylglycine as a P2 residue in the design of HCV NS3 protease inhibitors .

- A novel pi-pi-interaction between the phenylglycine and the catalytic H57 residue of the protease is postulated . This interaction could potentially enhance the inhibitory effect on the protease, leading to a more effective antiviral drug .

-

Peptide Natural Products

- Phenylglycine-type amino acids occur in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides .

- The method of application involves the incorporation of phenylglycine-type amino acids into peptide natural products through biosynthesis .

- The outcomes of this application include the production of a variety of peptide natural products with potential biological activity .

- Preparation of Homologated Unsaturated Ketones

- The ester methyl α‐phenylglycinate, which can be derived from Phenylglycine, is used to convert carboxylic acids into homologated unsaturated ketones . These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .

- The method of application involves the use of methyl α‐phenylglycinate in the conversion of carboxylic acids into homologated unsaturated ketones .

- The outcomes of this application include the successful preparation of homologated unsaturated ketones .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865976 | |

| Record name | Amino(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylglycine chloride | |

CAS RN |

39478-47-2 | |

| Record name | Phenylglycine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)